molecular formula C16H19ClN2O4 B1408753 2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide CAS No. 1858240-06-8

2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B1408753
CAS No.: 1858240-06-8
M. Wt: 338.78 g/mol
InChI Key: LQANIZPRTKRVTD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a phenylpyrrolidinyl moiety, and a methoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: Starting with a phenyl-substituted pyrrolidinone, the core structure can be synthesized through cyclization reactions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Methoxypropyl Side Chain: This step might involve nucleophilic substitution reactions where a methoxypropyl group is introduced using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They might exhibit activity against certain biological targets, making them candidates for drug development.

Medicine

In medicine, such compounds could be explored for their therapeutic potential. They might be tested for efficacy in treating diseases or conditions where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action for 2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds might bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide: Lacks the methoxypropyl side chain.

    N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide: Lacks the chloro group.

Uniqueness

The presence of both the chloro group and the methoxypropyl side chain in 2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide might confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity.

Properties

IUPAC Name

2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-23-9-5-8-18(15(21)11-17)13-10-14(20)19(16(13)22)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQANIZPRTKRVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN(C1CC(=O)N(C1=O)C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide
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2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide
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2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide
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2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide
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2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide
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2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide

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